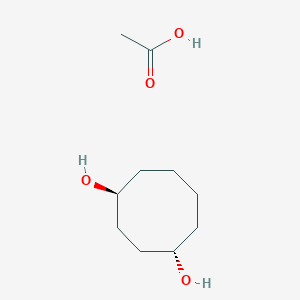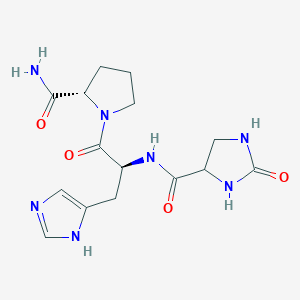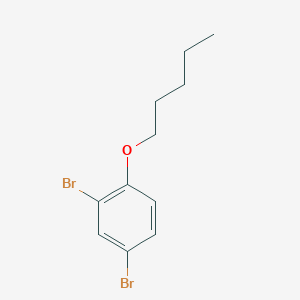
Benzene, 2,4-dibromo-1-(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2,4-dibromo-1-(pentyloxy)- is an aromatic compound characterized by a benzene ring substituted with two bromine atoms at the 2 and 4 positions and a pentyloxy group at the 1 position. This compound belongs to the class of polysubstituted benzenes, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-dibromo-1-(pentyloxy)- typically involves electrophilic aromatic substitution reactions The process begins with the bromination of benzene to introduce bromine atoms at the desired positionsThe reaction conditions often involve the use of bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst for bromination, and sodium pentyloxide (C5H11ONa) for the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Types of Reactions:
Oxidation: Benzene, 2,4-dibromo-1-(pentyloxy)- can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce the pentyloxy group to a simpler alkyl group.
Substitution: The compound can undergo further substitution reactions, where the bromine atoms or the pentyloxy group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogens (Cl2, Br2) for electrophilic substitution are commonly employed.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Debrominated benzene derivatives or alkyl-substituted benzenes.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, 2,4-dibromo-1-(pentyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties .
Mécanisme D'action
The mechanism of action of Benzene, 2,4-dibromo-1-(pentyloxy)- involves its interaction with molecular targets through its functional groups. The bromine atoms and the pentyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The electrophilic nature of the bromine atoms makes the compound reactive towards nucleophiles, while the pentyloxy group can engage in hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Benzene, 2,4-dibromo-1-methoxy-: Similar structure but with a methoxy group instead of a pentyloxy group.
Benzene, 2,4-dichloro-1-(pentyloxy)-: Similar structure but with chlorine atoms instead of bromine atoms.
Benzene, 2,4-dibromo-1-(butyloxy)-: Similar structure but with a butyloxy group instead of a pentyloxy group.
Uniqueness: Benzene, 2,4-dibromo-1-(pentyloxy)- is unique due to the presence of both bromine atoms and a pentyloxy group, which confer distinct chemical properties. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
63076-62-0 |
|---|---|
Formule moléculaire |
C11H14Br2O |
Poids moléculaire |
322.04 g/mol |
Nom IUPAC |
2,4-dibromo-1-pentoxybenzene |
InChI |
InChI=1S/C11H14Br2O/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
BWTNJRCDYGLTRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


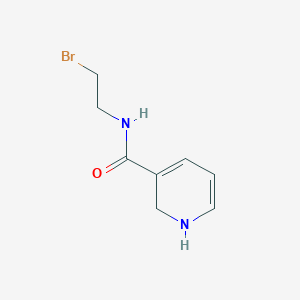

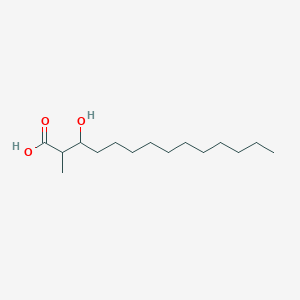
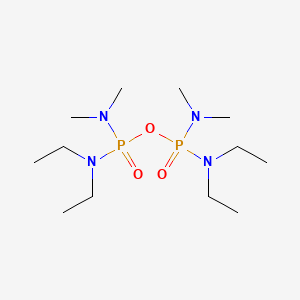
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
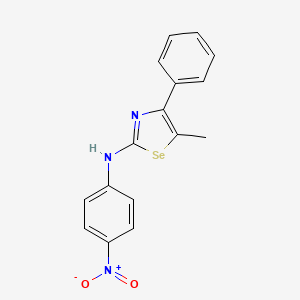

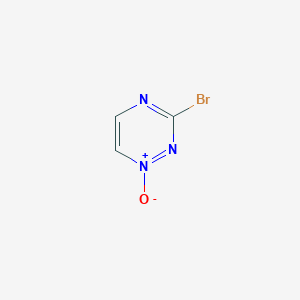
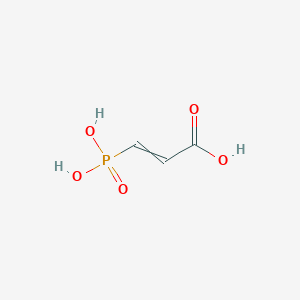
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

